molecular formula C4H6Na2O6 B1408499 Disodium dl-malate hydrate CAS No. 64887-73-6

Disodium dl-malate hydrate

Cat. No.: B1408499
CAS No.: 64887-73-6
M. Wt: 196.07 g/mol
InChI Key: JHLALIGYBAKQQI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium dl-malate hydrate can be synthesized through the neutralization of dl-malic acid with sodium hydroxide. The reaction typically involves dissolving dl-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium dl-malate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium dl-malate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving metabolic pathways, particularly the citric acid cycle.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized as an acidity regulator and flavoring agent in the food industry

Mechanism of Action

The mechanism of action of disodium dl-malate hydrate involves its participation in metabolic pathways. It acts as an intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase. This conversion is crucial for the production of energy in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium dl-malate hydrate is unique due to its balanced mixture of both d- and l-isomers, which can be advantageous in certain applications where the presence of both isomers is beneficial .

Properties

IUPAC Name

disodium;2-hydroxybutanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLALIGYBAKQQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892499
Record name Disodium malate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64887-73-6, 207511-06-6
Record name Disodium malate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Malic acid disodium salt monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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